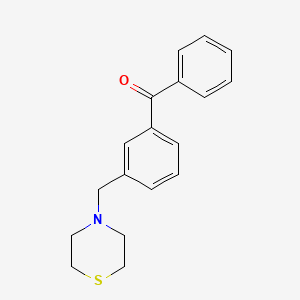

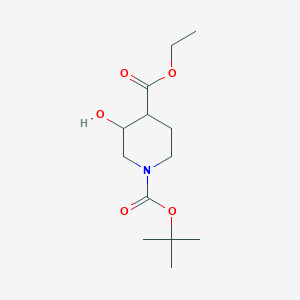

![molecular formula C17H24N2O2 B1343445 叔丁基螺[吲哚啉-3,4'-哌啶]-1-羧酸酯 CAS No. 676607-31-1](/img/structure/B1343445.png)

叔丁基螺[吲哚啉-3,4'-哌啶]-1-羧酸酯

描述

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate is a compound that is part of a class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined through a single atom. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of spirocyclic compounds related to tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate has been reported in the literature. For instance, an efficient synthesis of a spirocyclic oxindole analogue, which shares a similar structural motif, was achieved through a multi-step process involving dianion alkylation and cyclization, followed by demethylation, with an overall yield of 35% . Another related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% .

Molecular Structure Analysis

The molecular structure of compounds in the same family as tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which showed that it crystallized in the monoclinic crystal system . Similarly, the structure of a doubly tert-butylated spirobiradical was clarified using X-ray diffraction, revealing a cruciform structure .

Chemical Reactions Analysis

The tert-butyl group in these spirocyclic compounds plays a significant role in their chemical reactivity. It has been shown that tert-butylation can be a useful method to reduce intermolecular interactions without affecting the degeneracy of the singly occupied molecular orbitals, as demonstrated in the synthesis of a ground triplet biradical . This suggests that the tert-butyl group can be strategically used to modulate the chemical properties of spirocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the solubility, stability, and overall reactivity of these compounds. For example, the tert-butylated spirobiradical exhibited a typical zero-field-splitting pattern in its electron spin resonance spectrum and showed intramolecular ferromagnetic interaction, which is a physical property that could be leveraged in material science applications . The chemical properties, such as reactivity towards various reagents and conditions, are also determined by the functional groups present in the molecule, as seen in the synthesis routes of related compounds .

科学研究应用

Synthesis of Spirocyclic Oxindole Analogue

- Scientific Field : Organic Chemistry

- Application Summary : An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic .

- Methods of Application : The synthesis involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. The resulting spirocyclic oxindole is then subjected to demethylation . In one of the procedures, a solution of spirocyclic oxindole in 1,2-dichloroethane was treated with triethylamine. 2,2,2-Trichloroethylchloroformate was then added dropwise .

- Results or Outcomes : The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .

Stereoselective Synthesis of Spirocyclic Oxindoles

- Scientific Field : Medicinal Chemistry

- Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry. This review analyses the development of new stereoselective approaches to spirocyclic oxindoles .

- Methods of Application : The review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

- Results or Outcomes : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

Vesicular Acetylcholine Transporters

- Scientific Field : Neurochemistry

- Application Summary : Some spiro[indoline-3,4’-piperidines] have been identified as vesicular acetylcholine transporters . These transporters play a crucial role in cholinergic neurotransmission, which is involved in many functions of the nervous system .

- Methods of Application : The identification of these compounds as vesicular acetylcholine transporters involves biochemical assays and neurochemical techniques .

- Results or Outcomes : The discovery of these compounds as vesicular acetylcholine transporters could lead to the development of new therapeutic strategies for neurological disorders .

Insecticide Action

- Scientific Field : Agricultural Chemistry

- Application Summary : Some spiro[indoline-3,4’-piperidines] have been identified as novel targets for insecticide action against major agricultural pest species with low mammalian toxicity .

- Methods of Application : The identification of these compounds as insecticides involves bioassays and toxicological studies .

- Results or Outcomes : The discovery of these compounds as insecticides could lead to the development of new strategies for pest control in agriculture .

Intramolecular Buchwald-Hartwig N-Arylation

- Scientific Field : Organic Chemistry

- Application Summary : An unprecedented intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines has been described . This key reaction gives access to unique spiro[indoline-2,3’-piperidine] derivatives after reductive cleavage of the nitrogen–nitrogen bond .

- Methods of Application : The method involves the use of Buchwald-Hartwig N-arylation of bicyclic hydrazines .

- Results or Outcomes : This approach widens the chemical space of spirocycles and may reveal useful to explore new avenues of research in drug discovery .

Formation of Spiroindole Quinazolines

- Scientific Field : Organic Chemistry

- Application Summary : An efficient multicomponent synthetic method for the formation of new spiroindole quinazolines named spiro[indoline-3,2′-quinazoline]-2,4′ (3′H)-dione from isatoic anhydride, isatin, and primary amine, which is catalyzed by β-cyclodextrin in an aqueous medium, has been introduced .

- Methods of Application : The method involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .

- Results or Outcomes : This method provides a new way to form spiroindole quinazolines .

安全和危害

Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGYIFDVIDYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635023 | |

| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate | |

CAS RN |

676607-31-1 | |

| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

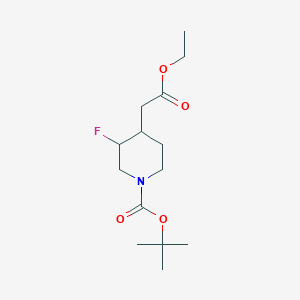

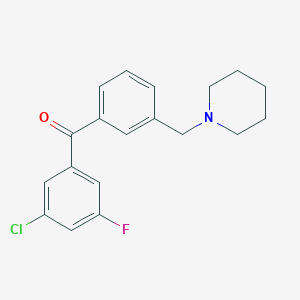

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

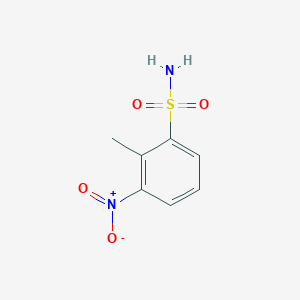

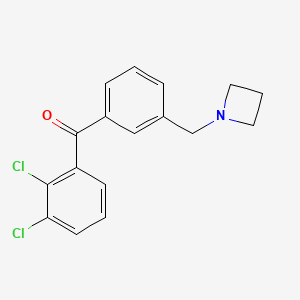

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

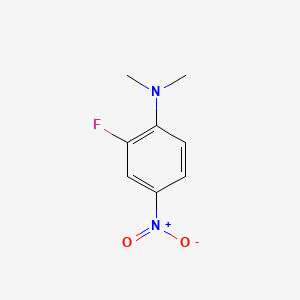

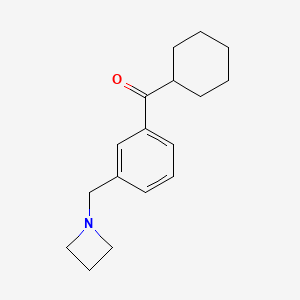

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)